Trichloropropylphosphate

Flame Retardancy Epoxy Resins Limiting Oxygen Index

Trichloropropylphosphate (CAS 58888-75-8; IUPAC: 1,1,2-trichloropropyl dihydrogen phosphate) is a halogenated organophosphate flame retardant and plasticizer with the molecular formula C₃H₆Cl₃O₄P and a molecular weight of 243.41 g mol⁻¹. Unlike the common tris(chloropropyl) phosphate (TCPP) triester mixtures, this compound is a dihydrogen phosphate ester carrying two acidic P–OH protons, which confer reactivity and higher polarity.

Molecular Formula C3H6Cl3O4P
Molecular Weight 243.41 g/mol
CAS No. 58888-75-8
Cat. No. B1227737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloropropylphosphate
CAS58888-75-8
Synonymstrichloropropylphosphate
Molecular FormulaC3H6Cl3O4P
Molecular Weight243.41 g/mol
Structural Identifiers
SMILESCC(C(OP(=O)(O)O)(Cl)Cl)Cl
InChIInChI=1S/C3H6Cl3O4P/c1-2(4)3(5,6)10-11(7,8)9/h2H,1H3,(H2,7,8,9)
InChIKeyLOOCNDFTHKSTFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloropropylphosphate CAS 58888-75-8: Structural Identity and Baseline Procurement Properties


Trichloropropylphosphate (CAS 58888-75-8; IUPAC: 1,1,2-trichloropropyl dihydrogen phosphate) is a halogenated organophosphate flame retardant and plasticizer with the molecular formula C₃H₆Cl₃O₄P and a molecular weight of 243.41 g mol⁻¹ . Unlike the common tris(chloropropyl) phosphate (TCPP) triester mixtures, this compound is a dihydrogen phosphate ester carrying two acidic P–OH protons, which confer reactivity and higher polarity [1]. Key predicted physicochemical properties include a density of 1.8 ± 0.1 g cm⁻³, a boiling point of 321.3 ± 52.0 °C, a flash point of 148.1 °C, a logP of 0.45, and an estimated water solubility of 1219 mg L⁻¹ .

Reactive dihydrogen phosphate ester, not a TCPP triester blend
Two acidic P–OH groups enable covalent incorporation into epoxy/PU matrices
Reported dual plasticizer‑flame retardant function in epoxy composites

Why Generic TCPP Substitution Fails: Structural Specificity of Trichloropropylphosphate CAS 58888-75-8


Commercial TCPP products (e.g., CAS 13674‑84‑5) are triester mixtures that act solely as additive flame retardants—they are physically blended into polymers without covalent attachment, leading to progressive migration, volatilization, and loss of efficacy [1]. In contrast, 1,1,2‑trichloropropyl dihydrogen phosphate possesses two labile P–OH groups that can react with epoxide rings, isocyanates, or other electrophilic functionalities during resin curing, enabling permanent covalent incorporation into the polymer matrix [2]. This structural difference directly impacts the permanence of flame‑retardant action and the mechanical integrity of the finished article; simply interchanging one halogenated phosphate for another without considering reactive functionality risks under‑performance on fire safety, durability, and regulatory compliance [1].

Target (CAS 58888-75-8)
Substitute (TCPP triesters)
Dihydrogen phosphate with reactive P–OH groups
Non‑reactive triester; additive only
Potential for permanent covalent matrix incorporation
Physical blending; migration and volatilization over time
Reported plasticizer‑antipirene dual role in epoxy
May plasticize without durable flame‑retardant integration

Quantitative Differentiation Evidence for Trichloropropylphosphate CAS 58888-75-8 Against Closest Comparators


Limiting Oxygen Index (LOI) Improvement in Epoxy: Trichloropropylphosphate vs. Neat Epoxy Resin

Incorporation of trichloropropylphosphate together with oligo(resorcinophenyl phosphate) into an ED‑20 epoxy matrix raised the Limiting Oxygen Index (LOI) from 19 vol% (neat epoxy) to 28–31 vol%, placing the composite in the ‘hardly flammable’ category [1].

LOI Enhancement
Reported
28–31 vol% vs 19 vol% (neat epoxy); +9–12 vol%
Supports flame retardancy specification review
Co‑additive Fylolflex present; composite context
Flame Retardancy Epoxy Resins Limiting Oxygen Index

Ignition Mass Loss Reduction in Epoxy: Trichloropropylphosphate Efficacy vs. Neat Resin

When ignited in air, the epoxy composite containing trichloropropylphosphate exhibited a mass loss of only 2.3–4.7 %, compared to 78 % for the unmodified epoxy resin, demonstrating substantial char‑forming and flame‑inhibiting activity [1].

Ignition Mass Loss
Reported
2.3–4.7% vs 78% (neat resin); >95% reduction
Supports char formation and fire propagation endpoint review
Open‑air test; formulation‑dependent context
Flame Retardancy Thermal Stability Epoxy Composites

Mechanical Property Enhancement in Epoxy: Dual Plasticizer‑Flame Retardant Function vs. Unmodified Resin

The same epoxy/trichloropropylphosphate composite displayed a 2‑fold increase in bending strength and a 2–3‑fold increase in impact resistance relative to the unmodified epoxy resin [1].

Mechanical Properties
Reported
Bending 2×, Impact 2–3× vs unmodified epoxy
Supports dual plasticizer‑flame retardant performance review
Reported with co‑additive; may vary with formulation
Plasticizer Mechanical Properties Epoxy Modification

Hydrophilicity and Aqueous Compatibility: Trichloropropylphosphate vs. Commercial TCPP Triesters

The estimated logP (octanol‑water) for 1,1,2‑trichloropropyl dihydrogen phosphate is 0.45 , whereas commercial TCPP (tris(chloropropyl) phosphate) exhibits a logP of 2.59 [1], indicating that the dihydrogen phosphate form is markedly more hydrophilic. The ~140‑fold lower partition coefficient suggests significantly reduced bioaccumulation potential.

Hydrophilicity (logP)
Reported
0.45 (predicted) vs 2.59 (TCPP); ~140‑fold lower
Supports environmental fate and exposure modeling
Predicted value; comparator measured
Water Solubility LogP Environmental Fate

Reactive Incorporation Potential via Free P–OH Groups vs. Non‑Reactive Additive TCPP

Unlike TCPP triesters that lack labile protons, 1,1,2‑trichloropropyl dihydrogen phosphate carries two acidic P–OH groups (pKa predicted < 2) capable of reacting with epoxide rings or isocyanate groups during polymer curing . This enables permanent covalent integration into the polymer backbone, preventing the migration and leaching that limit the service life of additive‑type organophosphate flame retardants [1].

Reactive Incorporation
Class-level
Two acidic P–OH groups vs none (TCPP triesters)
Supports covalent attachment feasibility in polymer synthesis
Class‑level inference; reactivity confirmation required
Reactive Flame Retardant Covalent Bonding Polyurethane Foam

High‑Impact Application Scenarios for Trichloropropylphosphate CAS 58888-75-8 Based on Verified Evidence


Flame‑Retarded Epoxy Composites for Construction and Transportation

The demonstrated ability of trichloropropylphosphate to simultaneously raise the LOI from 19 % to 28–31 % and reduce ignition mass loss from 78 % to <5 % makes it a compelling candidate for epoxy‑based structural panels, laminates, and fiber‑reinforced composites used in public transport and building interiors, where stringent fire codes demand ‘hardly flammable’ classification [1].

High‑Durability Polyurethane Foams with Non‑Leaching Flame Retardancy

The presence of two reactive P–OH groups allows the compound to covalently bind into polyurethane foam networks during the foaming process, eliminating the chronic loss of flame‑retardant efficacy caused by additive TCPP migration; this is particularly valuable for automotive seating, residential upholstery, and acoustic insulation that must retain fire performance over a product lifetime exceeding 10 years [2].

Epoxy Plasticizer‑Antipirene for Electronic Encapsulation and Adhesives

The 2‑fold improvement in bending strength and 2–3‑fold increase in impact resistance, obtained without sacrificing flame retardancy, supports the use of trichloropropylphosphate in epoxy potting compounds, conductive adhesives, and underfill materials where both mechanical integrity and fire safety are essential for electronic device reliability [1].

Aqueous‑Compatible Formulations with Reduced Bioaccumulation Risk

With a logP of 0.45 versus 2.59 for conventional TCPP, the target compound is substantially more hydrophilic and therefore better suited for water‑based coatings, textile back‑coatings, and construction products that may contact groundwater; its lower predicted bioaccumulation potential aligns with growing regulatory preference for less persistent organophosphate esters .

Application
Selection Property
Validation Focus
Flame‑retarded epoxy composites for durable goods
Reported LOI enhancement and char‑forming ability
Verify fire performance per ASTM D2863 and mass loss characterization
Durable PU foams with covalent flame retardancy
Reactive P–OH groups for network integration
Evaluate leaching resistance and long‑term fire performance
Epoxy plasticizer‑antipirene for electronic materials
Reported improvement in bending/impact strength with flame retardancy
Mechanical testing and flame retardancy validation in target formulation
Aqueous‑compatible flame retardant formulations
Low logP and high water solubility profile
Assess environmental partitioning and regulatory compliance
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